molecular formula C24H15N5O3 B11507550 (2E)-1H-benzimidazol-2-yl[1-(3-nitrobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile

(2E)-1H-benzimidazol-2-yl[1-(3-nitrobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile

Cat. No.: B11507550
M. Wt: 421.4 g/mol
InChI Key: FVUMEVYLEATISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-BENZODIAZOL-2-YL)-2-[(3Z)-1-[(3-NITROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETONITRILE is a complex organic compound that features a benzodiazole ring fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YL)-2-[(3Z)-1-[(3-NITROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and indole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include nitrating agents, reducing agents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZODIAZOL-2-YL)-2-[(3Z)-1-[(3-NITROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitro group to an amine group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(1H-1,3-BENZODIAZOL-2-YL)-2-[(3Z)-1-[(3-NITROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETONITRILE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YL)-2-[(3Z)-1-[(3-NITROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **2-(1H-1,3-BENZODIAZOL-2-YL)-2-[(3Z)-1-[(3-NITROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETONITRILE
  • **2-(1H-1,3-BENZODIAZOL-2-YL)-2-[(3Z)-1-[(3-NITROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETONITRILE

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazole and indole moiety, along with the nitro group, makes it a versatile molecule for various applications.

Properties

Molecular Formula

C24H15N5O3

Molecular Weight

421.4 g/mol

IUPAC Name

2-(benzimidazol-2-ylidene)-2-[2-hydroxy-1-[(3-nitrophenyl)methyl]indol-3-yl]acetonitrile

InChI

InChI=1S/C24H15N5O3/c25-13-18(23-26-19-9-2-3-10-20(19)27-23)22-17-8-1-4-11-21(17)28(24(22)30)14-15-6-5-7-16(12-15)29(31)32/h1-12,30H,14H2

InChI Key

FVUMEVYLEATISK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)[N+](=O)[O-])O)C(=C4N=C5C=CC=CC5=N4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.